Cas no 1221522-53-7 ((Tert-butylimido) bis (dimethylamino) cyclopentadienyl Niobium)

(Tert-butylimido) bis (dimethylamino) cyclopentadienyl Niobium 化学的及び物理的性質
名前と識別子
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- (Tert-butylimido) bis (dimethylamino) cyclopentadienyl Niobium
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- インチ: 1S/C5.C4H9N.2C2H6N.Nb/c1-2-4-5-3-1;1-4(2,3)5;2*1-3-2;/h;1-3H3;2*1-2H3;/q-1;-2;2*-1;+5
- InChIKey: ITQDOMBLEOJRJG-UHFFFAOYSA-N
- ほほえんだ: [N-2](=[Nb+5]1234(C5=C1C2=C3[C-]45)([N-](C)C)[N-](C)C)C(C)(C)C
(Tert-butylimido) bis (dimethylamino) cyclopentadienyl Niobium 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | FN0072-5g |
(Tert-butylimido) bis (dimethylamino) cyclopentadienyl Niobium |
1221522-53-7 | 99% | 5g |
¥4699.0 | 2024-07-19 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601866-100mg |
(Tert-butylimido) bis (dimethylamino) cyclopentadienyl Niobium |
1221522-53-7 | 99% | 100mg |
¥0.0 | 2023-07-10 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | FN0072-10g |
(Tert-butylimido) bis (dimethylamino) cyclopentadienyl Niobium |
1221522-53-7 | 99% | 10g |
¥7899.0 | 2024-07-19 |
(Tert-butylimido) bis (dimethylamino) cyclopentadienyl Niobium 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
(Tert-butylimido) bis (dimethylamino) cyclopentadienyl Niobiumに関する追加情報
Introduction to (Tert-butylimido) bis (dimethylamino) cyclopentadienyl Niobium and Its Significance in Modern Catalysis
The compound with the CAS number 1221522-53-7 is a fascinating organometallic complex known as (Tert-butylimido) bis (dimethylamino) cyclopentadienyl Niobium. This intricate molecule has garnered significant attention in the field of catalysis due to its unique structural and electronic properties. The niobium center, coordinated with tert-butylimido and dimethylamino ligands, along with cyclopentadienyl moieties, endows the complex with exceptional catalytic activity in various organic transformations.
In recent years, there has been a surge in research focused on developing novel transition metal catalysts that can facilitate efficient and selective chemical reactions. Among these, niobium-based complexes have emerged as promising candidates due to their ability to exhibit high catalytic activity and selectivity. The (Tert-butylimido) bis (dimethylamino) cyclopentadienyl Niobium complex stands out in this regard, as it has been shown to be highly effective in various synthetic applications.
The structure of this complex is crucial to its catalytic behavior. The tert-butylimido ligand provides a strong electron-withdrawing effect, which helps to stabilize the niobium center in its active oxidation state. This stabilization is essential for the complex to participate in oxidative addition and reductive elimination processes, which are fundamental steps in many catalytic cycles. Additionally, the dimethylamino ligands contribute to the electron-rich environment around the niobium center, facilitating nucleophilic attacks on substrates.
The cyclopentadienyl ligands play a significant role in determining the steric and electronic properties of the complex. They provide a stable platform for the niobium center and help to modulate its reactivity. The presence of these bulky ligands also prevents unwanted side reactions by sterically hindering competing pathways.
One of the most notable applications of (Tert-butylimido) bis (dimethylamino) cyclopentadienyl Niobium is in the field of cross-coupling reactions. These reactions are pivotal in synthetic organic chemistry, allowing for the formation of carbon-carbon bonds between different organic fragments. The complex has been reported to efficiently catalyze various cross-coupling reactions, including Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig coupling. These reactions are widely used in pharmaceutical synthesis and material science, making this catalyst highly valuable.
Recent studies have also explored the use of this niobium complex in polymerization reactions. Polymerization is a fundamental process in materials science, enabling the creation of a wide range of materials with tailored properties. The (Tert-butylimido) bis (dimethylamino) cyclopentadienyl Niobium complex has been found to be an effective catalyst for various polymerization reactions, including olefin polymerization and ring-opening polymerization. These findings highlight its potential as a catalyst for industrial applications.
The development of new ligands is an ongoing area of research aimed at improving the catalytic performance of transition metal complexes. By modifying the structure of the ligands, researchers can fine-tune the electronic and steric properties of the metal center, leading to enhanced catalytic activity and selectivity. The study of (Tert-butylimido) bis (dimethylamino) cyclopentadienyl Niobium has provided valuable insights into this area, demonstrating how strategic ligand design can lead to highly efficient catalysts.
In conclusion, the compound with CAS number 1221522-53-7, known as (Tert-butylimido) bis (dimethylamino) cyclopentadienyl Niobium, represents a significant advancement in the field of organometallic catalysis. Its unique structure and properties make it an excellent catalyst for various organic transformations, including cross-coupling reactions and polymerization processes. As research continues to evolve, it is likely that this complex will find even broader applications in synthetic chemistry and materials science.
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